molecular formula C18H16F2N2O3 B2930004 3,4-difluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941993-06-2

3,4-difluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No. B2930004
CAS RN: 941993-06-2
M. Wt: 346.334
InChI Key: CLWWLCVRUCWWMB-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential use in cancer treatment.

Scientific Research Applications

Synthesis and Catalysis

Fluorinated molecules, such as those involving difluoro-substituted benzamides, play a crucial role in pharmaceutical and agrochemical industries due to their unique reactivity and biological properties. A notable study by Cui et al. (2023) reported the synthesis of 2-(3,3-difluoro-4-(silyloxy)but-1-en-1-yl)benzamides from rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This process is characterized by broad substrate compatibility, good functional group tolerance, scalability, and high regioselectivity, offering new opportunities for the synthesis of elaborate difluorinated compounds from readily available fluorinated synthons (Cui et al., 2023).

Material Science

In the field of material science, Liu et al. (2002) synthesized new aromatic diamines substituted with trifluoromethyl groups in the side chain and used them to prepare polyimides by a one-step high-temperature polycondensation method. These polyimides exhibited good solubility in strong organic solvents, stability, high glass-transition temperatures, and good thermal stability, showcasing the utility of fluoro-substituted benzamides in developing advanced polymeric materials (Liu et al., 2002).

Chemical Stability and Reactivity

The stability and reactivity of fluorinated compounds, including benzamides, are of significant interest due to their applications in medicinal chemistry and materials science. Magata et al. (2000) explored the biological stability of benzylfluoride derivatives, highlighting the importance of substituent effects on the stability of such compounds. This study provides insights into the design of fluorine-containing radioligands and their potential defluorination mechanisms, which is crucial for developing stable and effective diagnostic and therapeutic agents (Magata et al., 2000).

Aggregation and Optical Properties

The aggregation and optical properties of fluorinated benzamides have been investigated in the context of their applications in organic electronics and photonics. Srivastava et al. (2017) synthesized 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines with fluorine substituents and studied their photophysical properties, aggregation-enhanced emission, and multi-stimuli-responsive behavior. This research demonstrates the potential of fluorinated benzamides in the development of organic semiconductors with tunable optical and electronic properties (Srivastava et al., 2017).

properties

IUPAC Name

3,4-difluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c1-25-16-10-12(5-7-15(16)22-8-2-3-17(22)23)21-18(24)11-4-6-13(19)14(20)9-11/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWWLCVRUCWWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)F)F)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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